molecular formula C22H17N3O3S B11103439 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B11103439
M. Wt: 403.5 g/mol
InChI Key: KRBKTVJQNBXBOV-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The pathways involved often include inhibition of signal transduction processes and interference with cellular metabolism .

Comparison with Similar Compounds

Similar compounds to 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide include:

Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of both nitro and amide functional groups. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O3S/c1-13-6-11-18-20(12-13)29-22(24-18)15-7-9-16(10-8-15)23-21(26)17-4-3-5-19(14(17)2)25(27)28/h3-12H,1-2H3,(H,23,26)

InChI Key

KRBKTVJQNBXBOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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